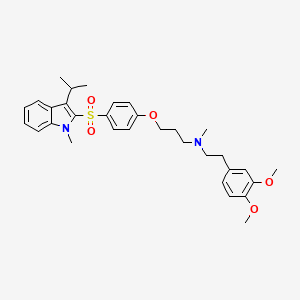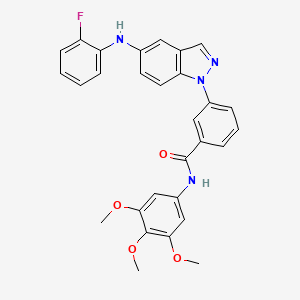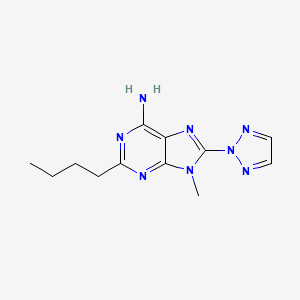![molecular formula C20H28N4O4S B1682695 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide CAS No. 113213-52-8](/img/structure/B1682695.png)
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide: is a complex organic compound with a unique structure that combines a quinazoline moiety with a piperidine ring and an isothiazolidine dioxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide typically involves multiple steps. The starting materials often include 6,7-dimethoxyquinazoline and piperidine derivatives. The key steps in the synthesis may involve:
Formation of the Quinazoline Moiety: This can be achieved through the reaction of appropriate aniline derivatives with formamide or other formylating agents.
Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving suitable precursors.
Linking the Quinazoline and Piperidine Units: This step often involves nucleophilic substitution reactions to form the desired linkage.
Introduction of the Isothiazolidine Dioxide Group: This can be achieved through the reaction of the intermediate compound with isothiazolidine dioxide precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the isothiazolidine dioxide group.
Reduction: Reduction reactions can target the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine and isothiazolidine dioxide groups.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline and piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study the interactions of quinazoline derivatives with biological targets, including enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific pathways. Its structure allows for the modulation of biological activity through structural modifications.
Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The isothiazolidine dioxide group can participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyquinazoline: Shares the quinazoline core but lacks the piperidine and isothiazolidine dioxide groups.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Isothiazolidine Dioxide Derivatives: Compounds with the isothiazolidine dioxide group but different core structures.
Uniqueness: The uniqueness of 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide lies in its combination of the quinazoline, piperidine, and isothiazolidine dioxide groups
Propriétés
Numéro CAS |
113213-52-8 |
|---|---|
Formule moléculaire |
C20H28N4O4S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C20H28N4O4S/c1-27-18-12-16-17(13-19(18)28-2)21-14-22-20(16)23-8-4-15(5-9-23)6-10-24-7-3-11-29(24,25)26/h12-15H,3-11H2,1-2H3 |
Clé InChI |
QWUBBMZLZGPJSA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCN4CCCS4(=O)=O)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCN4CCCS4(=O)=O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UK 35493, UK-35493, UK35493 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)




